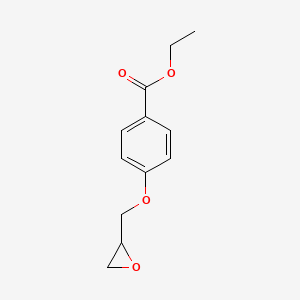
Ethyl 4-(oxiran-2-ylmethoxy)benzoate
Vue d'ensemble
Description
Ethyl 4-(oxiran-2-ylmethoxy)benzoate is a chemical compound. It is also known as ethyl 3-[(oxiran-2-yl)methoxy]benzoate . The compound has a molecular weight of 222.24 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, compounds 4-(oxiran-2-ylmethoxy)benzoic acid and 4-acetoxybenzoic acid were synthesized by a new synthetic route and studied by X-ray crystallography . Another study reported the synthesis of a sulfonated gallic acid-based epoxide (GSE) and evaluated its performance as a metal-free tanning compound .Molecular Structure Analysis
The InChI code for ethyl 3-[(oxiran-2-yl)methoxy]benzoate is 1S/C12H14O4/c1-2-14-12(13)9-4-3-5-10(6-9)15-7-11-8-16-11/h3-6,11H,2,7-8H2,1H3 . This indicates the molecular structure of the compound.Applications De Recherche Scientifique
Cooperative Motion in Amorphous Polymers
Research on azo polymers incorporating Ethyl 4-(oxiran-2-ylmethoxy)benzoate (BEM) derivatives has revealed significant insights into the cooperative motion of polar side groups in amorphous polymers. BEM, when copolymerized with other compounds, contributes to the photoinduced birefringence in polymers, suggesting a mechanism of cooperative motion between BEM groups and azo groups. This phenomenon is critical for the development of reversible optical storage materials, indicating the material's potential in data storage applications due to its high photoinduced birefringence and stability (Meng, Natansohn, Barrett, & Rochon, 1996).
Liquid Crystalline Epoxies
The synthesis and characterization of liquid crystalline epoxies containing biphenyl ether and aromatic ester mesogenic units, including derivatives of Ethyl 4-(oxiran-2-ylmethoxy)benzoate, have been explored for their potential application in microelectronics due to their high thermal conductivity and excellent thermal stability. These materials, when cured, exhibit nematic phases and demonstrate improved mechanical properties and thermal conductivities, highlighting their utility in advanced electronic components (Chen et al., 2019).
Anti-Corrosive Material for Carbon Steel
A study on a tetra-functionalized aromatic epoxy pre-polymer based on Ethyl 4-(oxiran-2-ylmethoxy)benzoate derivatives has shown potential as a corrosion inhibitor for carbon steel in acidic media. The study combines electrochemical methods and computational simulations to demonstrate the material's high inhibition efficiency and protective capability, suggesting its application in corrosion protection technologies (Dagdag et al., 2020).
Crystal Structures and Chemical Reactivity
The crystal structures of compounds including 4-(oxiran-2-ylmethoxy)benzoic acid have been elucidated, providing insights into their chemical reactivity and potential applications in synthesizing new materials or chemical intermediates. The study offers foundational knowledge crucial for the development of novel compounds with specific desirable properties (Obreza & Perdih, 2012).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 4-(oxiran-2-ylmethoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-14-12(13)9-3-5-10(6-4-9)15-7-11-8-16-11/h3-6,11H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJVTVXYPNNCLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(oxiran-2-ylmethoxy)benzoate | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


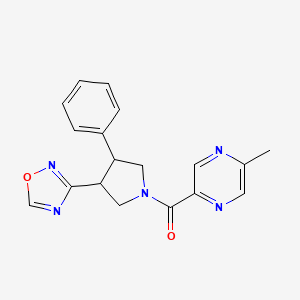

![6-[(Z)-hydroxyiminomethyl]-2-oxo-1H-pyridine-3-carbonitrile](/img/structure/B2653389.png)
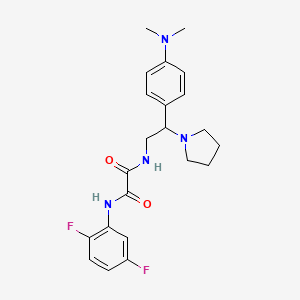
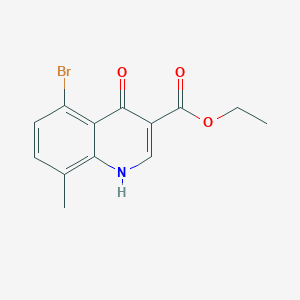
![4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxamide](/img/structure/B2653394.png)
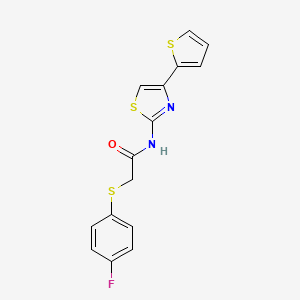
![6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2653396.png)
![ethyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2653400.png)

![Ethyl 1-[4-(tert-butyl)benzyl]-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate](/img/structure/B2653402.png)

![4-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2653407.png)
